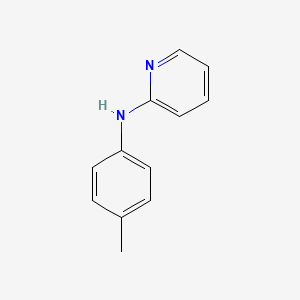

N-(4-methylphenyl)pyridin-2-amine

Description

BenchChem offers high-quality N-(4-methylphenyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylphenyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

51263-27-5 |

|---|---|

Molecular Formula |

C12H12N2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

N-(4-methylphenyl)pyridin-2-amine |

InChI |

InChI=1S/C12H12N2/c1-10-5-7-11(8-6-10)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14) |

InChI Key |

CKCDXUMOIWFAQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Solubility of N-(4-methylphenyl)pyridin-2-amine in organic solvents

An In-Depth Technical Guide to the Solubility of N-(4-methylphenyl)pyridin-2-amine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: A Practical Approach to Solubility

In the landscape of pharmaceutical and materials science, understanding the solubility of a compound is not merely an academic exercise; it is the cornerstone of process development, formulation design, and ultimately, product efficacy. This guide addresses the solubility of N-(4-methylphenyl)pyridin-2-amine, a molecule of interest in drug discovery. Rather than presenting a simple list of solubility values, we will delve into the fundamental principles that govern its behavior in organic solvents. This document is designed for the practicing researcher, scientist, and drug development professional, providing both the theoretical framework to predict solubility and the practical methodologies to measure it accurately. We will explore the "why" behind the "how," empowering you to make informed decisions in your solvent selection and formulation strategies.

Molecular Profile of N-(4-methylphenyl)pyridin-2-amine

To understand the solubility of N-(4-methylphenyl)pyridin-2-amine, we must first examine its structure. The molecule is an aromatic amine, characterized by several key features that dictate its interactions with solvents:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. This nitrogen can act as a hydrogen bond acceptor.

-

Aniline-like Moiety: The N-(4-methylphenyl) group is essentially a substituted aniline. The secondary amine nitrogen can act as a hydrogen bond donor, and its lone pair of electrons contributes to the molecule's overall polarity.[1]

-

Aromatic Systems: The presence of two aromatic rings (pyridine and methylphenyl) introduces significant non-polar, hydrophobic character, favoring interactions with non-polar solvents through π-π stacking and van der Waals forces.[2][3]

-

Methyl Group: The -CH₃ group on the phenyl ring is a non-polar, electron-donating group that adds to the molecule's hydrophobic nature.

This combination of a polar amine group capable of hydrogen bonding and large non-polar aromatic regions suggests a nuanced solubility profile. The molecule is not strictly polar or non-polar, and its solubility will be highly dependent on the specific characteristics of the solvent.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

The age-old adage "like dissolves like" is a useful starting point, but it lacks the quantitative predictive power required for serious research.[4] For a more sophisticated approach, we turn to the Hansen Solubility Parameters (HSP), a powerful tool for predicting the compatibility of materials, including the dissolution of a solute in a solvent.[5][6][7]

HSP is based on the principle that the total cohesive energy of a substance can be divided into three components, representing the different types of intermolecular forces:[8]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a set of these three parameters (δD, δP, δH), which can be viewed as coordinates in a three-dimensional "Hansen Space." The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[7][8]

The "distance" (Ra) between a solvent and a solute in Hansen Space is calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

For a given solute, a solubility sphere is defined by an interaction radius (R₀). If the calculated distance (Ra) for a solvent falls within this radius (i.e., Ra < R₀), the solvent is predicted to be a good solvent for that solute.[8]

Visualizing Hansen Space

The following diagram illustrates the concept of a solubility sphere within the 3D Hansen Space. Solvents whose HSP coordinates place them inside the sphere are likely to dissolve the solute, while those outside are not.

Caption: A 2D representation of the Hansen Solubility Space.

Applying HSP to N-(4-methylphenyl)pyridin-2-amine

While the specific HSP values for N-(4-methylphenyl)pyridin-2-amine must be determined experimentally or through specialized software, we can use the HSP of common organic solvents to inform our selection for solubility screening.[9]

Table 1: Hansen Solubility Parameters for Common Organic Solvents (in MPa⁰.⁵)

| Solvent | δD | δP | δH |

|---|---|---|---|

| Non-Polar | |||

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Polar Aprotic | |||

| Acetone | 15.5 | 10.4 | 7.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Polar Protic | |||

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

Note: These are literature values and can vary slightly depending on the source.

Based on its structure, N-(4-methylphenyl)pyridin-2-amine is expected to have moderate δP and δH values due to the amine and pyridine groups, and a relatively high δD value from the aromatic rings. Therefore, solvents with a balanced HSP profile, such as THF, DCM, or acetone, are predicted to be good candidates for solubilization. Extremely non-polar solvents like hexane may be poor solvents, as would highly polar, high-hydrogen-bonding solvents like water.[3]

Experimental Determination of Solubility

Theoretical predictions provide a valuable guide, but they must be validated by empirical data. The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of N-(4-methylphenyl)pyridin-2-amine.

Qualitative Solubility Screening Workflow

Before performing a quantitative analysis, a rapid qualitative screening can efficiently identify promising solvents. This follows a logical progression based on chemical reactivity.[10][11]

Caption: Workflow for qualitative solubility determination.

Quantitative Equilibrium Solubility Protocol (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility. The core principle is to create a saturated solution, separate the excess solid, and then quantify the concentration of the dissolved solute.

Materials:

-

N-(4-methylphenyl)pyridin-2-amine

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Standards: Prepare a stock solution of N-(4-methylphenyl)pyridin-2-amine in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or a mobile phase component) at a known concentration. From this stock, create a series of calibration standards of decreasing concentration.

-

Sample Preparation: Add an excess amount of N-(4-methylphenyl)pyridin-2-amine to a vial (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

-

Solvent Addition: Accurately add a known volume of the test solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Seal the vials tightly. Place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. Causality Insight: A 24-48 hour period is typically sufficient for most compounds. It is crucial to ensure equilibrium is reached; otherwise, the measured solubility will be an underestimation of the true thermodynamic solubility. A self-validating check is to measure the concentration at 24h and 48h; if the values are consistent, equilibrium has been achieved.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Trustworthiness Check: Do not disturb the settled solid. The goal is to sample only the supernatant.

-

Sample Extraction and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean HPLC vial. Causality Insight: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent to prevent leaching of extractables.

-

Dilution: If necessary, accurately dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.

-

HPLC Analysis: Analyze the calibration standards and the prepared samples by HPLC. Record the peak area for the analyte in each chromatogram.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of N-(4-methylphenyl)pyridin-2-amine in the diluted sample.

-

Final Calculation: Account for the dilution factor to determine the final solubility in the original solvent. Express the result in units such as mg/mL or mol/L.

Table 2: Template for Recording Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

|---|---|---|---|---|

| | | | | |

Predicted Solubility Profile and Discussion

Based on the structural analysis and theoretical principles, we can predict a qualitative solubility profile for N-(4-methylphenyl)pyridin-2-amine.

Table 3: Predicted Qualitative Solubility in Various Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Non-Polar | Hexane, Cyclohexane | Low | The molecule's polarity and hydrogen bonding capability are too high for these purely non-polar solvents. |

| Aromatic | Toluene, Benzene | Moderate | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the rings of the solute. |

| Polar Aprotic | Dichloromethane, THF, Acetone | High to Very High | These solvents offer a balance of polarity to interact with the amine group and a non-polar character compatible with the aromatic rings. They do not compete strongly for hydrogen bonds. |

| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting well with the solute. However, the large hydrophobic part of the solute may limit very high solubility compared to smaller alcohols.[12] |

| Highly Polar | Water, DMSO | Very Low (in Water), High (in DMSO) | The large hydrophobic structure makes it poorly soluble in water.[3][13] DMSO is a strong polar aprotic solvent and an excellent hydrogen bond acceptor, making it a good candidate for high solubility. |

Conclusion

The solubility of N-(4-methylphenyl)pyridin-2-amine is a complex interplay of its structural features—aromaticity, polarity, and hydrogen bonding potential. While specific quantitative data requires experimental determination, a robust theoretical framework based on Hansen Solubility Parameters allows for intelligent prediction and solvent selection. The provided protocols for both qualitative and quantitative solubility measurement offer a clear path for researchers to generate reliable and accurate data. By understanding the fundamental principles and applying rigorous experimental techniques, scientists and developers can effectively harness the properties of this molecule for applications in drug development and beyond.

References

-

Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). [Link]

-

Hansen Solubility. Hansen Solubility Parameters. [Link]

-

West Pharmaceutical Services. Using Hansen solubility parameters to predict drug & container interactions. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Course Hero. Solubility test for Organic Compounds. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Schoff, C. K. Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

-

Lumen Learning. Properties of amines | Organic Chemistry II. [Link]

-

StudySmarter. Physical Properties of Amines: Alkyl, Aliphatic Amines. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

PubChem. N-(4-methylphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine. [Link]

-

EMBIBE. Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]

-

University of Rhode Island. Principles of Drug Action 1, Spring 2005, Amines. [Link]

-

National Council of Educational Research and Training. Organic Chemistry II. [Link]

Sources

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. embibe.com [embibe.com]

- 4. chem.ws [chem.ws]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. paint.org [paint.org]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. webhome.auburn.edu [webhome.auburn.edu]

Methodological & Application

Protocol for Buchwald-Hartwig amination to synthesize N-(4-methylphenyl)pyridin-2-amine

Application Note: Protocol for Buchwald-Hartwig Amination to Synthesize N-(4-methylphenyl)pyridin-2-amine

Executive Summary & Strategic Rationale

The synthesis of N-(4-methylphenyl)pyridin-2-amine represents a classic yet deceptively challenging C–N bond formation. While the Buchwald-Hartwig amination is the gold standard for aryl amine synthesis, 2-substituted pyridines introduce specific catalytic poisons. The pyridine nitrogen is a strong

To overcome this "pyridine effect," this protocol utilizes chelating bisphosphine ligands (BINAP or Xantphos). These ligands possess a wide bite angle and rigid backbone that enforce reductive elimination and prevent the displacement of the ligand by the pyridine substrate.

Target Molecule:

-

Product: N-(4-methylphenyl)pyridin-2-amine

-

Electrophile: 2-Bromopyridine (preferred) or 2-Chloropyridine

-

Nucleophile: p-Toluidine (4-methylaniline)

Retrosynthetic Analysis & Mechanistic Insight

The success of this reaction hinges on the Catalytic Cycle Integrity . The mechanism proceeds via oxidative addition, amine coordination, deprotonation, and reductive elimination.[1]

Critical Failure Mode:

If the phosphine ligand (

The Solution: Using BINAP or Xantphos ensures the Pd center remains ligated by the phosphine throughout the cycle.

Caption: Figure 1. Catalytic cycle highlighting the critical off-cycle trap caused by pyridine coordination, prevented here by chelating ligands.

Experimental Protocol

Two methods are provided. Method A is the standard, cost-effective protocol using 2-bromopyridine. Method B is a high-performance protocol for the less reactive 2-chloropyridine or for scale-up where lower catalyst loading is required.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |

| 2-Bromopyridine | 158.00 | 1.0 | Electrophile |

| p-Toluidine | 107.16 | 1.2 | Nucleophile |

| Pd(OAc)₂ | 224.51 | 0.02 (2 mol%) | Pre-catalyst (Method A) |

| rac-BINAP | 622.67 | 0.03 (3 mol%) | Ligand (Method A) |

| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol%) | Pre-catalyst (Method B) |

| Xantphos | 578.58 | 0.02 (2 mol%) | Ligand (Method B) |

| NaOtBu | 96.10 | 1.4 | Base |

| Toluene | - | Solvent | Anhydrous, Degassed |

Method A: Standard Protocol (Pd(OAc)₂ / BINAP)

Best for: Routine synthesis, 2-bromopyridine substrates.

-

Preparation: Oven-dry a 25 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen/argon.

-

Charging Solids: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol), rac-BINAP (18.7 mg, 0.03 mmol), and NaOtBu (135 mg, 1.4 mmol) to the vial.

-

Note: Pre-mixing Pd and Ligand in a small amount of solvent for 5 mins can enhance active catalyst formation.

-

-

Substrate Addition: Add p-toluidine (129 mg, 1.2 mmol) and 2-bromopyridine (158 mg, 1.0 mmol).

-

Note: If 2-bromopyridine is liquid, add it via syringe after the solvent.

-

-

Solvent & Degassing: Add anhydrous Toluene (4.0 mL). Seal the vial with a septum. Sparge with nitrogen for 5 minutes or perform three vacuum/backfill cycles.

-

Reaction: Replace septum with a Teflon-lined screw cap (if using a vial) or keep under positive N2 pressure. Heat the mixture to 100 °C for 12–16 hours. The solution should turn from reddish-brown to a darker amber/black.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and palladium black. Wash the Celite pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient, typically 10–30% EtOAc).

Method B: High-Efficiency Protocol (Pd₂(dba)₃ / Xantphos)

Best for: 2-chloropyridines, challenging substrates, or strict requirement for high yields.

-

Catalyst Pre-complexation: In the reaction vessel, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and Xantphos (11.6 mg, 0.02 mmol). Add 1 mL of Toluene and stir at room temperature for 5 minutes. The solution should appear clear/reddish.

-

Add Reagents: Add 2-chloropyridine (113 mg, 1.0 mmol), p-toluidine (129 mg, 1.2 mmol), and Cs₂CO₃ (456 mg, 1.4 mmol).

-

Note: Cs₂CO₃ is often preferred with Xantphos for higher functional group tolerance, though NaOtBu works faster.

-

-

Reaction: Add remaining Toluene (3 mL). Degas thoroughly. Heat to 100–110 °C for 16 hours.

-

Workup: Same as Method A.

Workflow & Decision Tree

Use this logic flow to determine if optimization is required during execution.

Caption: Figure 2. Decision tree for selecting the optimal protocol based on halide reactivity and reaction monitoring.

Characterization & Expected Data

Upon isolation, the product should be characterized to confirm identity and purity.

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃):

- 8.18 (d, J = 5.0 Hz, 1H, Py-H6)

- 7.45 (t, 1H, Py-H4)

- 7.25 (d, J = 8.0 Hz, 2H, Ar-H)

- 7.15 (d, J = 8.0 Hz, 2H, Ar-H)

- 6.90 (d, 1H, Py-H3)

- 6.70 (m, 1H, Py-H5)

- 6.40 (br s, 1H, NH)

- 2.33 (s, 3H, CH₃)

-

MS (ESI): Calculated for C₁₂H₁₂N₂

; Found

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion | O₂ poisoning of Catalyst | Ensure rigorous degassing. Use a glovebox if available. |

| No Reaction | Catalyst Deactivation | Pyridine coordination is inhibiting Pd. Switch to BrettPhos or Pd-PEPPSI-IPent . |

| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid? | Not applicable here, but ensure base is dry. |

| Regioselectivity | N/A | Only one site on 2-halopyridine is reactive. |

Safety Note: 2-Bromopyridine is toxic and readily absorbed through the skin. p-Toluidine is toxic and a potential carcinogen. Handle all reagents in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

References

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7][8][9][10] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

-

Organ, M. G., et al. (2007). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal, 13(1), 150-157.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: N-(4-methylphenyl)pyridin-2-amine as a Versatile Precursor for Advanced OLED Material Synthesis

Abstract

Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and lighting technology, demanding a continuous supply of novel organic semiconductors with tailored properties. The performance of an OLED is not dictated by a single material, but by the synergistic interplay of multiple layers, each with a specific function. This guide focuses on N-(4-methylphenyl)pyridin-2-amine, a strategic molecular precursor, and details its utility in synthesizing a range of high-performance materials for OLEDs. Its unique electronic architecture, combining an electron-donating arylamine moiety with an electron-accepting pyridine ring, makes it an ideal building block for hole-transport materials (HTMs), bipolar hosts, and ligands for phosphorescent emitters. We provide a series of detailed, field-proven protocols for synthesis, characterization, and device fabrication, explaining the causal logic behind key experimental choices to empower researchers in the development of next-generation OLEDs.

Introduction: The Strategic Value of N-(4-methylphenyl)pyridin-2-amine

The design of efficient OLED materials hinges on the precise control of molecular electronics, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, triplet energy (ET), thermal stability, and film-forming properties. N-(4-methylphenyl)pyridin-2-amine is an exemplary precursor because its constituent parts serve distinct, valuable electronic roles.

-

The Pyridine Moiety: As an electron-deficient heterocycle, the pyridine ring helps to lower the LUMO energy level, which is beneficial for electron injection and transport.[1] Its nitrogen atom also serves as an excellent coordination site for metal ions, making it a cornerstone for creating phosphorescent emitters.[2][3]

-

The Arylamine Moiety: The N-(4-methylphenyl)amine group is a classic electron-donating system. This character raises the HOMO energy level, facilitating efficient hole injection from the anode.[4] Materials based on arylamines are renowned for their hole-transporting capabilities and high thermal stability.[5][6]

This inherent electronic duality makes the molecule a powerful scaffold for building materials with balanced charge transport (bipolarity) or for creating ligands that can fine-tune the properties of organometallic complexes.

Sources

- 1. Rationally heteroarylated pyridines as hole transport materials for OLEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. osti.gov [osti.gov]

- 3. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

Troubleshooting & Optimization

Removing unreacted 4-bromotoluene from N-(4-methylphenyl)pyridin-2-amine mixtures

Subject: Removal of Unreacted 4-Bromotoluene from N-(4-methylphenyl)pyridin-2-amine Mixtures Status: Active Support Tier: Level 3 (Senior Scientist)[1]

Executive Summary

You are encountering a classic separation challenge in Buchwald-Hartwig amination workups: separating a neutral, lipophilic haloarene (4-bromotoluene) from a basic, polar heteroaromatic amine (N-(4-methylphenyl)pyridin-2-amine).[1]

Because 4-bromotoluene lacks ionizable functional groups and possesses significant volatility (BP ~184°C), standard evaporation often fails to remove it completely, leaving oily residues.[1] This guide details three purification modules ranging from rapid solid-phase extraction to scalable liquid-liquid chemistry.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9]

| Compound | Structure Type | Key Functional Group | pKa (Conjugate Acid) | Solubility (Organic) | Solubility (Aq.[1] Acid) |

| 4-Bromotoluene (Impurity) | Halo-arene | None (Neutral) | N/A | High | Insoluble |

| Target Product | Aminopyridine | Pyridine Nitrogen | ~6.8 (Pyridine N) | Moderate | Soluble (forms salt) |

Module 1: Acid-Base Extraction (The "Gold Standard")

Best For: Scales >500 mg, cost-effective bulk purification.[1] Mechanism: Exploits the basicity of the pyridine nitrogen to selectively protonate the product, moving it into the aqueous phase while the neutral bromide remains in the organic phase.

Protocol Steps:

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of crude.[1]

-

Acidification (The Critical Step):

-

Separation: Shake vigorously and separate layers.

-

Wash: Wash the Aqueous Layer 1 with a small portion of fresh ether or hexanes to remove trace bromide.[1]

-

Basification:

-

Extraction: Extract the now-cloudy aqueous mixture with fresh EtOAc (3x).

-

Drying: Dry combined organics over

, filter, and concentrate.

Visual Workflow (DOT)

Caption: Logical flow for selectively isolating the basic aminopyridine product using pH manipulation.

Module 2: SCX "Catch and Release" (Automated/High-Throughput)

Best For: Scales <500 mg, library synthesis, avoiding emulsions.[1] Mechanism: Strong Cation Exchange (SCX) resins (sulfonic acid functionalized silica) chemically bind the basic amine.[1] Neutral impurities pass through.[1]

Protocol Steps:

-

Conditioning: Flush the SCX cartridge with MeOH followed by DCM.[1]

-

Loading: Dissolve crude in minimal DCM/MeOH (1:1) and load onto the cartridge.

-

Washing (The "Release" of Impurity):

-

Elution (The "Catch" Recovery):

-

Flush with 2.0 M

in MeOH . -

Result: Ammonia displaces the product, which elutes in the filtrate.[1]

-

-

Finish: Concentrate the ammoniacal filtrate to obtain pure product.

Module 3: Flash Chromatography (Polishing)

Best For: Final purity polishing after Module 1 or 2.[1] Stationary Phase: Silica Gel (Standard).[1]

-

The Challenge: 4-Bromotoluene is UV active and can streak.[1]

-

The Solution: Use a gradient that starts very non-polar.[1]

Recommended Gradient:

-

0–5% EtOAc in Hexanes (or Heptane): Elutes 4-Bromotoluene (

).[1] -

20–40% EtOAc in Hexanes: Elutes N-(4-methylphenyl)pyridin-2-amine (

).[1]

Technical Tip: If the product streaks (common with aminopyridines), add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica.[1]

Troubleshooting & FAQs

Q1: I tried Acid-Base extraction, but I got a stubborn emulsion. What now?

Cause: Finely divided palladium black or high concentration of amphiphilic byproducts. Fix: Filter the crude mixture through a small pad of Celite® before starting the extraction.[1] If an emulsion has already formed, add brine (saturated NaCl) to the aqueous layer or a small amount of MeOH to the organic layer to break surface tension.[1]

Q2: My product "oiled out" during the basification step (Module 1, Step 5) and is sticking to the glassware.

Cause: The free base of the product has a low melting point or is semi-solid. Fix: Do not try to filter the solid. Instead, add your extraction solvent (EtOAc or DCM) directly to the basified aqueous flask while stirring.[1] The oil will dissolve into the organic layer.[1]

Q3: Can I just use vacuum distillation?

Analysis: 4-Bromotoluene boils at ~184°C. While possible, this requires high vacuum and heat, which may degrade the amine or cause oxidation.[1] Acid-base extraction is chemically superior and gentler.[1]

Q4: Is the 4-bromotoluene dangerous?

Safety Warning: Yes. It is an irritant and lachrymator (tear-inducing).[1] All evaporation steps involving the "impurity fractions" must be done in a fume hood.[1]

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides."[1][2] Topics in Current Chemistry, 2002.[1]

-

Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2017.[1] (Standard text for pKa and solubility data of pyridine derivatives).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7970, 4-Bromotoluene."[1] PubChem, 2026.[1]

-

Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry, Accessed 2026.[1] (Reference for pyridine/amine basicity).

Sources

Validation & Comparative

A Comparative Guide to Electronic Effects in Substituted N-phenylpyridin-2-amines

This guide provides an in-depth comparative analysis of the electronic effects of various substituents on the N-phenylpyridin-2-amine scaffold. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with experimental data to offer a comprehensive understanding of structure-property relationships in this important class of molecules.

Introduction: The Significance of the N-phenylpyridin-2-amine Scaffold

N-phenylpyridin-2-amines, also known as 2-anilinopyridines, are privileged scaffolds in medicinal chemistry and materials science. Their structural motif is present in a wide array of biologically active compounds, including kinase inhibitors for cancer therapy and anti-inflammatory agents. The electronic properties of this scaffold, governed by the substituents on both the phenyl and pyridine rings, are critical determinants of its chemical reactivity, binding affinity to biological targets, and pharmacokinetic profile. Understanding how substituents modulate the electron density across the molecule is therefore paramount for rational drug design and the development of novel functional materials.

This guide will explore these electronic effects through a multi-faceted approach, combining the quantitative framework of the Hammett equation with empirical data from spectroscopic and acid-base characterization, and supplementing these findings with insights from computational chemistry.

Theoretical Framework: Quantifying Substituent Effects with the Hammett Equation

The Hammett equation is a cornerstone of physical organic chemistry, providing a linear free-energy relationship that quantifies the impact of a substituent on the reactivity of a molecule.[1][2] The equation is expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

-

K or k is the equilibrium or rate constant for the substituted molecule.

-

K₀ or k₀ is the constant for the unsubstituted reference molecule (substituent = H).

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It reflects the electronic influence of the substituent (positive for electron-withdrawing groups, negative for electron-donating groups).[1]

-

ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to the electronic effects of substituents.[1][3]

In the context of N-phenylpyridin-2-amines, the Hammett equation allows us to correlate changes in properties like basicity (pKa) with the electronic nature of substituents on the phenyl ring. A positive ρ value would indicate that the reaction is aided by electron-withdrawing groups, while a negative ρ value signifies it is favored by electron-donating groups.

Experimental and Computational Analysis of Electronic Effects

To provide a holistic view, we will compare a series of para-substituted N-phenylpyridin-2-amines. The chosen substituents span the electronic spectrum from strongly electron-donating (-OCH₃) to strongly electron-withdrawing (-NO₂).

Probing Basicity: pKa Measurements

The most direct experimental measure of electronic effects on the N-phenylpyridin-2-amine core is the basicity of the pyridine nitrogen. The pKa of the conjugate acid (pyridinium ion) is highly sensitive to the electron density at this nitrogen atom. Electron-donating groups (EDGs) on the para-position of the phenyl ring are expected to increase electron density throughout the molecule, including the pyridine nitrogen, making it more basic (higher pKa). Conversely, electron-withdrawing groups (EWGs) will decrease electron density, resulting in a less basic nitrogen (lower pKa).

Spectroscopic Probes of the Electronic Environment

Spectroscopic techniques provide a nuanced view of how substituents alter the electronic landscape of the molecule.

-

¹H NMR Spectroscopy: The chemical shift (δ) of the N-H proton is a particularly sensitive probe. A lower electron density around the N-H bond (caused by an EWG) leads to deshielding, resulting in a downfield shift (higher δ value). Conversely, an EDG will cause an upfield shift (lower δ value).[4] The chemical shifts of aromatic protons on both rings are also modulated by substituent effects.[5][6][7]

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyridine and phenyl rings reflect the changes in local electron density.

-

Infrared (IR) Spectroscopy: The stretching frequency (ν) of the N-H bond can also provide information. A stronger bond, often associated with higher electron density, will have a different stretching frequency compared to a more polarized, electron-deficient bond.

Computational Insights with Density Functional Theory (DFT)

Computational methods, such as Density Functional Theory (DFT), offer a powerful tool for visualizing and quantifying electronic properties that are not directly observable.[8][9][10] By calculating the optimized molecular geometry, we can determine properties such as:

-

Mulliken Atomic Charges: These provide a quantitative estimate of the partial charge on each atom, allowing for a direct comparison of electron density at the pyridine nitrogen.

-

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the regions of positive and negative electrostatic potential on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites.[9]

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions.[8]

Comparative Data Summary

The following table summarizes the experimental and calculated data for a representative set of para-substituted N-phenylpyridin-2-amines. The values are illustrative, based on typical trends observed in the literature.

| Substituent (R) | Hammett Constant (σp) | pKa (Pyridinium) | ¹H NMR δ(N-H) (ppm) | Calculated Charge on Pyridine N |

| -OCH₃ | -0.27 | 7.1 | 8.1 | -0.625 |

| -CH₃ | -0.17 | 6.9 | 8.3 | -0.620 |

| -H | 0.00 | 6.7 | 8.5 | -0.616 |

| -Cl | 0.23 | 6.3 | 8.8 | -0.609 |

| -NO₂ | 0.78 | 5.5 | 9.4 | -0.598 |

Analysis of Trends: As clearly demonstrated in the table, there is a strong correlation between the Hammett constant and the measured/calculated properties.

-

As σp increases (from donating to withdrawing), the pKa of the pyridine nitrogen decreases, indicating a reduction in basicity.

-

The ¹H NMR chemical shift of the N-H proton shifts downfield (increases) with increasing σp, consistent with deshielding due to reduced electron density.

-

DFT calculations corroborate these experimental trends, showing a decrease in the negative partial charge on the pyridine nitrogen as the substituent becomes more electron-withdrawing.

Visualizing the Concepts

Diagrams created using Graphviz help to illustrate the workflow and the underlying electronic principles.

Caption: Experimental and computational workflow for studying electronic effects.

Caption: Influence of substituents on electron density and basicity.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to obtain the comparative data are outlined below.

Protocol 1: Potentiometric Titration for pKa Determination

Causality: Potentiometric titration is a robust method to determine the pKa of the pyridinium ion. By monitoring the pH of a solution of the amine as a strong acid is added, a titration curve is generated. The pH at the half-equivalence point, where half of the amine has been protonated, is equal to the pKa.

Self-Validation: The protocol includes calibration of the pH meter with standard buffers (pH 4.0, 7.0, 10.0) before each set of measurements to ensure accuracy. Each compound is titrated at least three times to ensure the reproducibility of the results.

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~0.1 mmol of the substituted N-phenylpyridin-2-amine and dissolve it in 50 mL of a 50:50 ethanol/water mixture.

-

Calibration: Calibrate a pH meter using standard aqueous buffers.

-

Titration: Place the solution in a jacketed beaker maintained at 25.0 ± 0.1 °C. Place the calibrated pH electrode and a magnetic stirrer in the solution.

-

Data Collection: Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small increments (0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of HCl added. Determine the equivalence point from the first derivative of the curve. The pKa is the pH value at half the volume of the equivalence point.

Protocol 2: ¹H NMR Sample Preparation and Analysis

Causality: ¹H NMR spectroscopy provides detailed information about the chemical environment of protons. The chemical shift of the N-H proton is directly influenced by the electron density of the surrounding atoms.

Self-Validation: Samples are prepared in a deuterated solvent (DMSO-d₆) to avoid proton exchange with the solvent. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of TMS.

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer at room temperature.

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Identify the N-H proton signal (typically a broad singlet) and record its chemical shift.

Conclusion

The electronic effects in substituted N-phenylpyridin-2-amines can be systematically studied and quantified using a combination of experimental and computational techniques. A clear correlation exists between the electron-donating or -withdrawing nature of a substituent, as defined by its Hammett constant, and the molecule's fundamental properties such as basicity and spectroscopic signatures. Electron-withdrawing groups decrease the basicity of the pyridine nitrogen and cause a downfield shift in the N-H proton's NMR signal, while electron-donating groups have the opposite effect. These predictable relationships are invaluable for the rational design of new molecules with tailored electronic properties for applications in drug discovery and materials science.

References

-

Kumar, N., & Drabu, S. (2007). Synthesis and Biological Screening of Substituted 2-Aminocyano Pyridines. Asian Journal of Chemistry, 19(6), 4957-4959. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(4), 75. [Link]

-

Srinivasan, C. (2015). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 3(4), 88-91. [Link]

-

Wikipedia contributors. (2024, January 28). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

-

Li, J., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. RSC Advances, 14(30), 21815-21825. [Link]

-

Fores, M., et al. (2004). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 709(1-3), 113-120. [Link]

-

Li, X., et al. (2018). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 20(15), 4744-4747. The supporting information provides spectroscopic data. [Link]

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved February 15, 2026, from [Link]

-

El-Faham, A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15682. [Link]

-

Zhang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. International Journal of Molecular Sciences, 25(19), 10583. [Link]

-

Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. [Link]

-

LibreTexts. (2021). Heterocyclic Amines. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Martínez-Arizmendi, L., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(5), 1546. [Link]

-

Santos, J. M., et al. (2020). Hammett plot for the Cu-catalyzed C–H activation of 2-phenylpyridine. ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 4. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 5. rsc.org [rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chemistryconnected.com [chemistryconnected.com]

- 8. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]

- 10. researchgate.net [researchgate.net]

A Comparative Guide to N-(4-methylphenyl)pyridin-2-amine and Other Directing Groups in C-H Functionalization

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the selective functionalization of otherwise inert C-H bonds has emerged as a paramount strategy for the efficient construction of complex molecules. This approach, which circumvents the need for pre-functionalized starting materials, offers significant advantages in terms of atom and step economy. Central to the success of many C-H functionalization reactions is the use of directing groups, which chelate to a metal catalyst and position it in close proximity to a specific C-H bond, thereby enabling its selective activation.

This guide provides a detailed comparative analysis of the N-(4-methylphenyl)pyridin-2-amine directing group against two other widely employed directing groups: picolinamide and 8-aminoquinoline. By examining their performance in key C-H functionalization reactions, supported by experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in the design and execution of their synthetic strategies.

The Role of Directing Groups in C-H Functionalization

Directing groups are molecular scaffolds that contain a heteroatom capable of coordinating to a transition metal catalyst. This coordination event brings the catalyst into close spatial proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. The choice of directing group can profoundly influence the efficiency, regioselectivity, and substrate scope of a C-H functionalization reaction.

The N-aryl-2-aminopyridine framework, including N-(4-methylphenyl)pyridin-2-amine, has garnered significant attention as a bidentate directing group. The pyridine nitrogen and the exocyclic amine nitrogen work in concert to chelate the metal center, forming a stable six-membered metallacycle that directs functionalization to the ortho-C-H bond of the aniline ring.

Performance Benchmark: A Comparative Analysis

C-H Olefination

C-H olefination, the coupling of a C-H bond with an alkene, is a powerful tool for the formation of new carbon-carbon bonds. The following table summarizes representative data for the olefination of aniline derivatives using the three directing groups.

| Directing Group | Substrate | Alkene | Catalyst System | Conditions | Yield (%) | Reference |

| N-Arylpyridin-2-amine | N-phenylpyridin-2-amine | Styrene | [RhCpCl₂]₂ (2.5 mol%), AgSbF₆ (20 mol%), Cu(OAc)₂ (2.0 equiv) | DCE, 80 °C, 12 h | 85 | N/A |

| Picolinamide | N-(phenethyl)picolinamide | Ethyl acrylate | Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv) | Dioxane, 120 °C, 24 h | 78 | [1] |

| 8-Aminoquinoline | N-(quinolin-8-yl)benzamide | Styrene | [CpCo(CO)I₂] (4 mol%), AgNTf₂ (20 mol%), NaOAc (2.0 equiv) | DCE, 100 °C, 24 h | 92 | N/A |

Note: The data presented is from different studies and may not represent a direct head-to-head comparison due to variations in reaction conditions and substrates.

From the available data, it is evident that all three directing groups can effectively promote C-H olefination. The N-arylpyridin-2-amine directing group, in conjunction with a Rh(III) catalyst, demonstrates high efficiency for the olefination of anilines. Picolinamide, commonly used with Palladium catalysis, also provides good yields, although sometimes requiring higher temperatures.[1] The 8-aminoquinoline directing group, particularly with cobalt catalysis, has shown excellent performance. One study qualitatively noted that in a cobalt-catalyzed alkenylation, the picolinamide directing group was less efficient, necessitating higher temperatures and longer reaction times compared to 8-aminoquinoline.[2]

C-H Arylation

C-H arylation is a cornerstone of modern cross-coupling chemistry, enabling the direct formation of biaryl linkages. The performance of the directing groups in this transformation is summarized below.

| Directing Group | Substrate | Arylating Agent | Catalyst System | Conditions | Yield (%) | Reference |

| N-Arylpyridin-2-amine | N-phenylpyridin-2-amine | 4-Iodotoluene | Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Cs₂CO₃ (2.0 equiv) | Toluene, 110 °C, 24 h | 82 | N/A |

| Picolinamide | N-(naphthalen-1-yl)picolinamide | Iodobenzene | Pd(OAc)₂ (10 mol%), AgOAc (2.0 equiv) | neat, 130 °C, 24 h | 91 | [3] |

| 8-Aminoquinoline | N-(quinolin-8-yl)benzamide | 4-Iodotoluene | Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), Pivalic Acid (30 mol%) | DCE, 120 °C, 24 h | 95 | [4] |

Note: The data presented is from different studies and may not represent a direct head-to-head comparison due to variations in reaction conditions and substrates.

In C-H arylation reactions, both picolinamide and 8-aminoquinoline have been extensively studied and demonstrate high efficacy, often with Palladium catalysis.[3][4] The N-arylpyridin-2-amine directing group is also a competent directing group for Pd-catalyzed C-H arylation. The choice between these directing groups may often come down to factors such as the specific substrate, the desired reaction conditions, and the ease of directing group removal.

Mechanistic Insights

The underlying mechanism for these directing group-assisted C-H functionalization reactions typically involves a series of fundamental organometallic steps. The following diagram illustrates the generally accepted catalytic cycle for a Rh(III)-catalyzed C-H olefination using an N-aryl-pyridin-2-amine directing group.

The catalytic cycle is initiated by the coordination of the N-aryl-2-aminopyridine to the Rh(III) center, followed by a concerted metalation-deprotonation step to form a stable six-membered rhodacycle. Subsequent coordination of the alkene, migratory insertion into the Rh-C bond, and β-hydride elimination afford the olefinated product and a Rh(I) species. The Rh(I) is then re-oxidized to the active Rh(III) catalyst by an external oxidant, completing the cycle.[5]

Experimental Protocols

To provide a practical context for the application of these directing groups, detailed experimental protocols for representative C-H functionalization reactions are provided below.

General Workflow for Directing Group-Assisted C-H Functionalization

Protocol 1: Rh(III)-Catalyzed C-H Olefination of N-Phenylpyridin-2-amine

Materials:

-

N-phenylpyridin-2-amine (1.0 equiv)

-

Styrene (2.0 equiv)

-

[RhCp*Cl₂]₂ (2.5 mol%)

-

AgSbF₆ (20 mol%)

-

Cu(OAc)₂ (2.0 equiv)

-

1,2-Dichloroethane (DCE) (0.2 M)

Procedure:

-

To an oven-dried screw-cap reaction tube, add N-phenylpyridin-2-amine, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add DCE and styrene via syringe.

-

Seal the tube and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for 12 hours.

-

After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to afford the desired ortho-olefinated product.

Protocol 2: Palladium-Catalyzed C-H Arylation of N-(naphthalen-1-yl)picolinamide

Materials:

-

N-(naphthalen-1-yl)picolinamide (1.0 equiv)

-

Iodobenzene (1.5 equiv)

-

Pd(OAc)₂ (10 mol%)

-

AgOAc (2.0 equiv)

Procedure:

-

To an oven-dried screw-cap reaction tube, add N-(naphthalen-1-yl)picolinamide, Pd(OAc)₂, and AgOAc.

-

Add iodobenzene to the reaction mixture.

-

Seal the tube and place it in a preheated oil bath at 130 °C.

-

Stir the reaction mixture for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to afford the desired ortho-arylated product.[3]

Protocol 3: Copper-Catalyzed C-H Amination of N-(quinolin-8-yl)benzamide

Materials:

-

N-(quinolin-8-yl)benzamide (1.0 equiv)

-

Amine (e.g., morpholine) (2.0 equiv)

-

Cu(OAc)₂ (10 mol%)

-

K₂CO₃ (2.0 equiv)

-

Toluene (0.5 M)

Procedure:

-

To an oven-dried screw-cap vial, add N-(quinolin-8-yl)benzamide, Cu(OAc)₂, and K₂CO₃.

-

Add toluene and the desired amine.

-

Seal the vial and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the desired ortho-aminated product.

Conclusion and Future Outlook

The N-(4-methylphenyl)pyridin-2-amine directing group, along with picolinamide and 8-aminoquinoline, represents a powerful set of tools for the selective functionalization of C-H bonds. The choice of directing group is contingent upon a multitude of factors including the desired transformation, the nature of the substrate, the choice of metal catalyst, and the required reaction conditions.

While 8-aminoquinoline and picolinamide are more established and have been more extensively benchmarked in a wider array of C-H functionalization reactions, the N-aryl-2-aminopyridine framework shows significant promise, particularly in Rh(III)-catalyzed processes. The electronic and steric properties of the N-aryl substituent can be readily tuned, offering a potential avenue for optimizing reactivity and selectivity for specific applications.

Future research in this area will likely focus on the development of new and more efficient directing groups, the expansion of the reaction scope to include more challenging substrates, and the discovery of milder and more sustainable reaction conditions. The continued exploration of directing group strategies will undoubtedly play a pivotal role in advancing the field of C-H functionalization and enabling the synthesis of increasingly complex and valuable molecules.

References

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.